molecular formula C17H19N5OS B2921543 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380183-86-6

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2921543
CAS No.: 2380183-86-6
M. Wt: 341.43
InChI Key: DNFRZSVVGMMWAK-UHFFFAOYSA-N
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Description

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyclopropyl-1,2,4-thiadiazole with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile apart is its unique combination of these three rings, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c18-9-12-5-6-19-15(8-12)23-11-13-2-1-7-22(10-13)17-20-16(21-24-17)14-3-4-14/h5-6,8,13-14H,1-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFRZSVVGMMWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NS2)C3CC3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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